2,6-Bis((dimethylamino)methyl)cyclohexanone 2,6-Bis((dimethylamino)methyl)cyclohexanone
Brand Name: Vulcanchem
CAS No.: 2478-21-9
VCID: VC17150689
InChI: InChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3
SMILES:
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol

2,6-Bis((dimethylamino)methyl)cyclohexanone

CAS No.: 2478-21-9

Cat. No.: VC17150689

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis((dimethylamino)methyl)cyclohexanone - 2478-21-9

Specification

CAS No. 2478-21-9
Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
IUPAC Name 2,6-bis[(dimethylamino)methyl]cyclohexan-1-one
Standard InChI InChI=1S/C12H24N2O/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4/h10-11H,5-9H2,1-4H3
Standard InChI Key WFFCWXMFKGCIGF-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1CCCC(C1=O)CN(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 2,6-bis((dimethylamino)methyl)cyclohexanone, with alternative designations including METASOL NM-1, Caswell No. 094, and UNII-29H886X23G . Its SMILES representation (CN(C)CC1CCCC(CN(C)C)C1=O) and InChIKey (WFFCWXMFKGCIGF-UHFFFAOYSA-N) provide unambiguous structural identifiers . The molecular structure comprises a cyclohexanone core functionalized with two dimethylaminomethyl groups at opposing positions, resulting in a symmetrical yet stereochemically flexible framework.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H24N2O\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}
Molecular Weight212.33 g/mol
StereochemistryMixed (undefined stereocenters)
XlogP1.1
Topological Polar Surface Area23.6 Ų
Boiling Point285.6°C at 760 mmHg
Density0.941 g/cm³

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum would exhibit characteristic carbonyl stretching vibrations near 1700–1750 cm⁻¹, while nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the dimethylamino protons (~2.2–2.5 ppm) and cyclohexanone methylene groups (~1.4–1.8 ppm) . Its refractive index (1.471) and flash point (101.1°C) underscore its moderate volatility and flammability, necessitating careful handling .

Synthesis and Manufacturing

Hypothetical Synthesis Pathway:

  • Mannich Reaction:
    Cyclohexanone+2CH2O+2HN(CH3)22,6-Bis((dimethylamino)methyl)cyclohexanone+2H2O\text{Cyclohexanone} + 2\text{CH}_2\text{O} + 2\text{HN(CH}_3\text{)}_2 \rightarrow \text{2,6-Bis((dimethylamino)methyl)cyclohexanone} + 2\text{H}_2\text{O}
    This reaction would proceed under acidic conditions, with hydrochloric acid often serving as a catalyst .

  • Purification:
    Crude product isolation via rotary evaporation followed by recrystallization from acetone or ethanol .

Applications and Industrial Relevance

Agrochemical Applications

The association with EPA Pesticide Chemical Code 009701 implies potential use as an intermediate in fungicide or herbicide formulations . Mannich bases are known for their bioactivity against plant pathogens, suggesting that this compound could enhance the efficacy of agrochemical delivery systems.

Pharmaceutical Intermediates

Dimethylaminomethyl groups are common in drug molecules targeting neurological receptors. For instance, structurally similar compounds exhibit anticholinergic or NMDA receptor modulation properties, though specific pharmacological data for this compound remain unreported .

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